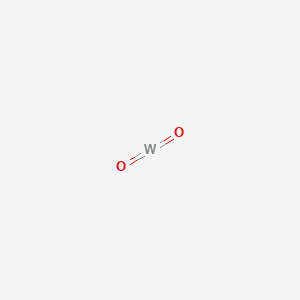

Tungsten dioxide

Overview

Description

Tungsten Dioxide (WO2) is a brown or blue crystalline solid . It is one of the oxidation states of Tungsten . The molecular weight of WO2 is 215.84 .

Synthesis Analysis

Tungsten oxide nanoparticles can be prepared via a simple method using an atmospheric glow discharge . Another method involves the thermolysis method using vanadyl (IV) sulfate and ammonium bicarbonate as precursors .Molecular Structure Analysis

Tungsten Dioxide has a molecular formula of O2W . The structure of tungsten is prototypical .Physical And Chemical Properties Analysis

Tungsten Dioxide has a melting point of 1500°C and a boiling point of 1730°C. It has a density of 10800 kg/m^3 . Tungsten is stable in air up to 350°C, but begins to oxidize above 400°C .Scientific Research Applications

Photothermal Nanomaterials

Tungsten-oxide-based materials have received considerable attention recently because of their ability to absorb near-infrared (NIR) light and their efficient light-to-heat conversion properties . They have an unusual oxygen defect structure and strong local surface plasma resonance (LSPR), which offers strong photoabsorption in a broad wavelength range of the NIR region .

Photothermal Therapy for Cancer Treatment

In the past, several light-absorbing nanomaterials such as noble metals, polymeric materials, and other inorganic nanomaterials were of interest for their use in photothermal therapy for cancer treatment . Tungsten-oxide-based nanomaterials are a new type of photothermal material that can be used in this field .

NIR Light-Shielding

Tungsten-oxide-based nanomaterials have been used in NIR light-shielding applications . This is due to their ability to absorb NIR light, which makes them suitable for applications that require protection from NIR light .

Pyroelectric Applications

Tungsten-oxide-based materials have been used in pyroelectric applications . Pyroelectric materials generate an electric charge in response to changes in temperature, and tungsten-oxide-based materials have shown promise in this area .

Water Evaporation

Tungsten-oxide-based materials have been used in applications related to water evaporation . This is due to their photothermal properties, which allow them to convert light energy into heat .

Photocatalysis

Tungsten-oxide-based materials have been used in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a chemical reaction, and tungsten-oxide-based materials have shown promise in this area .

Gas Sensors

Tungsten-oxide-based materials have been used in gas sensors . Their unusual oxygen defect structure allows them to interact with gases in unique ways, making them suitable for use in gas sensors .

Energy-Related Applications

Tungsten-oxide-based materials have been used in various energy-related applications . This includes applications such as solid oxide fuel cells and oxygen generation systems .

Safety And Hazards

Future Directions

Tungsten oxide is a catalyst that can be used to accelerate sustainable chemical conversions by using sunlight or renewable electricity . It has a unique way of interacting with hydrogen atoms that makes it especially good at participating in chemical reactions where hydrogen needs to be produced or used .

properties

IUPAC Name |

dioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDPOPGYFUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO2, O2W | |

| Record name | tungsten(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065195 | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or brown odorless powder; [MSDSonline] | |

| Record name | Tungsten dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tungsten dioxide | |

CAS RN |

12036-22-5 | |

| Record name | Tungsten oxide (WO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.